L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester
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Overview
Description
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester is a synthetic compound with the molecular formula C₁₆H₂₁NO₅. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties. This compound is characterized by the presence of an alanine moiety, a tert-butoxycarbonyl (Boc) protecting group, and a phenyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester typically involves the following steps:
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Protection of L-Alanine: : L-Alanine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This step forms the Boc-protected alanine.
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Esterification: : The Boc-protected alanine is then esterified with 2-oxo-2-phenylethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction typically occurs in an anhydrous solvent like dichloromethane (DCM) under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Using large reactors and automated systems to handle the reagents and solvents.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., HCl), or bases (e.g., NaOH).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Hydrolysis: Produces L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, and 2-oxo-2-phenylethanol.
Deprotection: Yields L-Alanine and 2-oxo-2-phenylethyl ester.
Substitution: Depends on the nucleophile used, resulting in different substituted products.
Scientific Research Applications
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly in the development of prodrugs.
Industry: In the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester involves its ability to undergo hydrolysis and deprotection reactions, which release active intermediates. These intermediates can interact with various molecular targets, such as enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, benzyl ester
Uniqueness
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-oxo-2-phenylethyl ester is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other Boc-protected alanine esters. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical compounds.
Properties
IUPAC Name |
phenacyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-11(17-15(20)22-16(2,3)4)14(19)21-10-13(18)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,20)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKQROOXNDXZMB-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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